molecular formula C8H14N2O2 B14601137 2-(Nitromethylidene)azocane CAS No. 60971-66-6

2-(Nitromethylidene)azocane

Cat. No.: B14601137
CAS No.: 60971-66-6
M. Wt: 170.21 g/mol
InChI Key: BTIVUPBACNNPOB-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)azocane is a cyclic organic compound characterized by a nitromethylidene group attached to an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)azocane typically involves the reaction of azocane with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of nitromethane to the azocane ring, followed by oxidation to form the nitromethylidene group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Nitromethylidene)azocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Nitromethylidene)azocane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)azocane involves its interaction with specific molecular targets. The nitromethylidene group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

  • 2-(Nitromethylidene)piperidine
  • 2-(Nitromethylidene)azepane
  • 2-(Nitromethylidene)azocane derivatives

Comparison: this compound is unique due to its specific ring size and the presence of the nitromethylidene groupFor instance, 2-(Nitromethylidene)piperidine has a smaller ring size, which affects its chemical properties and biological activity .

Properties

CAS No.

60971-66-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(nitromethylidene)azocane

InChI

InChI=1S/C8H14N2O2/c11-10(12)7-8-5-3-1-2-4-6-9-8/h7,9H,1-6H2

InChI Key

BTIVUPBACNNPOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=C[N+](=O)[O-])CC1

Origin of Product

United States

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